2-Methoxy-3-(2-methoxyethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2-Methoxy-3-(2-methoxyethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 2377609-09-9
VCID: VC7150650
InChI: InChI=1S/C15H24BNO5/c1-14(2)15(3,4)22-16(21-14)11-9-12(20-8-7-18-5)13(19-6)17-10-11/h9-10H,7-8H2,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)OCCOC
Molecular Formula: C15H24BNO5
Molecular Weight: 309.17

2-Methoxy-3-(2-methoxyethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.: 2377609-09-9

Cat. No.: VC7150650

Molecular Formula: C15H24BNO5

Molecular Weight: 309.17

* For research use only. Not for human or veterinary use.

2-Methoxy-3-(2-methoxyethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine - 2377609-09-9

Specification

CAS No. 2377609-09-9
Molecular Formula C15H24BNO5
Molecular Weight 309.17
IUPAC Name 2-methoxy-3-(2-methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C15H24BNO5/c1-14(2)15(3,4)22-16(21-14)11-9-12(20-8-7-18-5)13(19-6)17-10-11/h9-10H,7-8H2,1-6H3
Standard InChI Key KRLIZWBBOSXWFT-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)OCCOC

Introduction

Synthesis and Manufacturing Approaches

The synthesis of 2-methoxy-3-(2-methoxyethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves sequential functionalization of a pyridine precursor. A plausible route, inferred from related methodologies , proceeds as follows:

Stepwise Functionalization of Pyridine

  • Nitrogen-directed lithiation: A pyridine derivative undergoes regioselective lithiation at position 5 using LDA (lithium diisopropylamide), followed by quenching with a boronating agent such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the boronate ester .

  • Electrophilic substitution: Introduction of methoxy and methoxyethoxy groups via nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions .

Key Reaction Conditions

  • Temperature: Boronation steps typically require cryogenic conditions (−78°C) to stabilize intermediates .

  • Catalysts: Palladium catalysts (e.g., Pd(PPh3_3)4_4) may facilitate coupling reactions for introducing alkoxy groups .

  • Purification: Column chromatography using silica gel and gradients of ethyl acetate/hexane yields the pure product .

Table 1: Synthetic Parameters for Boronate-Containing Pyridines

ParameterValue/DescriptionSource
Boronation reagent2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reaction temperature−78°C (lithiation step)
Catalyst systemPd(PPh3_3)4_4/base
Yield range60–75% (multi-step sequences)

Applications in Medicinal Chemistry and Drug Discovery

This compound serves as a versatile intermediate in the synthesis of kinase inhibitors, particularly targeting phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) . The pinacol boronate ester enables Suzuki couplings to construct biaryl systems critical for binding to ATP pockets of kinases .

Case Study: PI3K/mTOR Dual Inhibitors

In a 2023 study , derivatives featuring pyridine-boronate cores demonstrated potent PI3Kα inhibition (IC50_{50} = 0.22 nM) and anti-proliferative activity against HCT-116 colorectal cancer cells (IC50_{50} = 20 nM). The methoxyethoxy side chain enhanced metabolic stability by reducing oxidative dealkylation in hepatic microsomes .

Table 2: Biological Activity of Analogous Boronate-Pyridine Compounds

CompoundPI3Kα IC50_{50} (nM)HCT-116 IC50_{50} (nM)ClogP
22c0.22204.90
22e0.20134.27
Data adapted from

Recent Advances and Future Directions

Recent patents (2024–2025) highlight innovations in boron-containing kinase inhibitors, with emphasis on improving blood-brain barrier penetration for neurodegenerative disease applications . Future research may explore:

  • Prodrug strategies: Masking the boronate as a trifluoroborate salt to enhance oral bioavailability .

  • Polymer-supported synthesis: Enabling scalable production for preclinical trials .

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